DAN-1 EE hydrochloride
Overview
Description
DAN-1 EE hydrochloride is a fluorescent indicator used for the bioimaging of nitric oxide (NO) . It is a cell-permeable derivative of DAN, a molecule extensively used in the quantitation of nitrate and nitrite using fluorescence spectroscopy . Upon entry into the cell, DAN-1 EE is transformed into the less cell-permeable DAN-1 by cellular esterases, preventing loss of signal due to diffusion of the molecule from the cell .
Molecular Structure Analysis
The molecular formula of DAN-1 EE hydrochloride is C20H20N2O2 • HCl . The formal name is 4-[ [ (3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride .Physical And Chemical Properties Analysis
DAN-1 EE hydrochloride has a molecular weight of 356.85 . The emission and excitation wavelengths are 420-450 nm and 360-380 nm, respectively . It is soluble in DMF, DMSO, and ethanol .Scientific Research Applications
Mass Spectrometry Imaging in Biomedical Research
DAN-1 EE hydrochloride has shown significant promise in the field of mass spectrometry imaging (MSI). A study by Liu et al. (2014) utilized 1,5-diaminonaphthalene hydrochloride for MALDI MSI of small molecules in tissues from mice. This approach was particularly useful in visualizing the spatial distribution of small molecule metabolites in brain tissue, helping to investigate metabolic pathways and mechanisms underlying ischemic brain damage.
Fluorescent Indicator for Bioimaging
The development of a fluorescent indicator using DAN-1 EE for NO imaging in living cells was reported by Kojima et al. (1997). This study highlighted the application of DAN-1 EE in visualizing nitric oxide production in rat aortic smooth muscle cells, indicating its potential in elucidating the functions of nitric oxide in vivo.
Molecular Interaction Studies
In the field of molecular interaction, the work by Gabriel and Iverson (2002) demonstrated the use of electron-rich 1,5-dialkoxynaphthalene (Dan) in studying the self-assembly of stable hetero duplexes in aqueous solution. This work underscores the utility of Dan derivatives in exploring new assembly designs and binding modes.
Analytical Chemistry
In analytical chemistry, Calvano et al. (2015) utilized 1,5-diaminonaphthalene (DAN) as a matrix for MALDI MS, enabling the identification of intact chlorophylls in foodstuffs. This method showed potential in tracking chlorophyll biotransformation in processed food products.
Safety And Hazards
properties
IUPAC Name |
ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2.ClH/c1-2-24-20(23)15-9-7-14(8-10-15)13-22-19-12-17-6-4-3-5-16(17)11-18(19)21;/h3-12,22H,2,13,21H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTHVIIBTLZVBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DAN-1 EE hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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